molecular formula C11H13N3 B8579961 5-(Piperidin-1-yl)picolinonitrile

5-(Piperidin-1-yl)picolinonitrile

Cat. No. B8579961
M. Wt: 187.24 g/mol
InChI Key: WHWDWCMQYCJGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-yl)picolinonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-1-yl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-yl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Piperidin-1-yl)picolinonitrile

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-piperidin-1-ylpyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-10-4-5-11(9-13-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2

InChI Key

WHWDWCMQYCJGQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 500 mg (2.73 mmol) 5-bromopicolinonitrile, 63 mg (0.07 mmol) Pd2 dba3 and 130 mg (0.27 mmol) 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl in 20 ml DME was stirred and degassed with N2 for 10 min. 1.45 g (6.83 mmol) K3PO4 and 297 μl (3.0 mmol) piperidine were added. The mixture was heated at 80° C. under N2 over night. The mixture was cooled to r.t. and filtered through a plug of SiO2 with CH2Cl2/MeOH 9:1. The filtrate was concentrated and purified by flash chromatography (SiO2, Pet. ether/EtOAc 4:1→1:1) to afford 323 mg (63%, yellow oil).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
297 μL
Type
reactant
Reaction Step Two

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